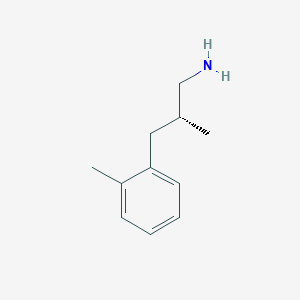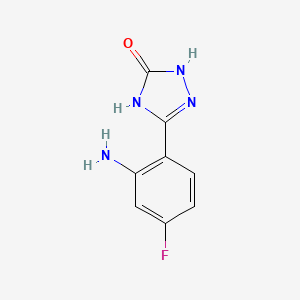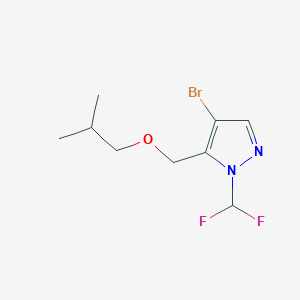
3-(2,4-Difluorophenyl)Pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,4-Difluorophenyl)Pyrazole” is a chemical compound with the molecular weight of 180.16 . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in medicinal chemistry. Various methods have been developed for the synthesis of pyrazole derivatives, including the use of silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and the use of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H, (H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a solid substance at ambient temperature . It has a molecular weight of 180.16 .Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activities
3-(2,4-Difluorophenyl)Pyrazole and its derivatives are extensively studied in the context of medicinal chemistry, showcasing a wide array of biological activities. Pyrazole derivatives, including trifluoromethylpyrazoles, are recognized for their anti-inflammatory and antibacterial properties. The placement of substituents on the pyrazole nucleus significantly affects the activity profile of these compounds, underscoring their potential in developing novel therapeutics with minimal side effects (Kaur, Kumar, & Gupta, 2015). Moreover, pyrazoles are identified as pharmacophores, playing a pivotal role in a multitude of biologically active compounds and serving as useful synthons in organic synthesis. Their applications extend across anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antidiabetic activities, showcasing their versatility in pharmaceutical and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Anticancer Applications
Pyrazoline derivatives have been the subject of significant research due to their potent biological effects, particularly in anticancer studies. The exploration of pyrazoline compounds has revealed their efficacy as anticancer agents, offering a promising avenue for the development of novel treatments. This highlights the ongoing interest and potential for pyrazoline-based moieties in cancer research, urging further exploration and development in this area (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) has seen significant advancements. This approach has enabled the efficient and economical production of pyrazole derivatives with a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. Such developments underscore the therapeutic potential of pyrazole derivatives and their importance in drug discovery and development (Becerra, Abonía, & Castillo, 2022).
Synthetic and Medicinal Perspectives
Methyl-substituted pyrazoles, a subset of pyrazole derivatives, have been identified as potent medicinal scaffolds, showcasing a wide spectrum of biological activities. The synthesis and medicinal significance of these compounds are continually being explored, offering insights into generating new leads with enhanced efficacy and reduced microbial resistance. This emphasizes the critical role of pyrazole derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Sharma et al., 2021).
Safety and Hazards
“3-(2,4-Difluorophenyl)Pyrazole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADOWRGYCGUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)

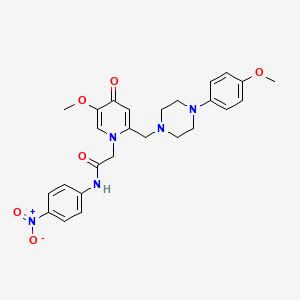
![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
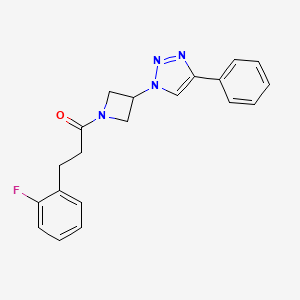
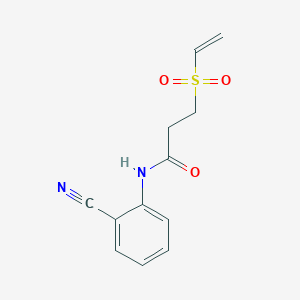
![4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2738636.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)
![Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate](/img/structure/B2738638.png)
